Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to have enhanced stability and selectivity for somatostatin receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF involves multiple steps, including the substitution of specific amino acids to enhance its binding affinity and selectivity. The preparation typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU and DIPEA, and the final product is cleaved from the resin using a mixture of TFA, water, and scavengers .
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure consistency and efficiency. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the identity and purity are confirmed using mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on disulfide bonds within the peptide using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties, such as enhancing receptor binding affinity or stability.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to prevent degradation of the peptide. Major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting somatostatin receptor-expressing tumors
Mechanism of Action
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently decreasing the secretion of various hormones and neurotransmitters. This compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities, contributing to its regulatory effects on cell proliferation and neurotransmission .
Comparison with Similar Compounds
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is unique due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptors. Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9]-SRIF: Lacks the tyrosine substitution at position 11, resulting in different receptor binding properties.
Des-AA1,2,5-[D2Nal8,IAmp9]-SRIF: Contains a different substitution at position 8, affecting its receptor selectivity and stability.
These analogs are used to study the structure-activity relationships of somatostatin peptides and to develop more effective therapeutic agents .
Properties
Molecular Formula |
C74H97N15O15S2 |
---|---|
Molecular Weight |
1500.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChI Key |
CLYXKNIFFVWQGI-HXVVHKOFSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.